molecular formula C21H13NO3 B11945537 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- CAS No. 21558-19-0

9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-

Cat. No.: B11945537
CAS No.: 21558-19-0
M. Wt: 327.3 g/mol
InChI Key: BPZYCLNHYSVYML-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- is a chemical compound that belongs to the class of anthracenone derivatives This compound is characterized by the presence of an anthracenone core with a 4-nitrophenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the two reactants are combined in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The anthracenone core can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Reduction: 9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-

    Oxidation: Anthraquinone derivatives

    Substitution: Various substituted anthracenone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- varies depending on its application. For instance, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties. This binding is often facilitated by the nitro group, which acts as a coordinating site for the metal ions . In biological systems, its potential anti-cancer activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
  • **Anthraquinone derivatives
  • **Substituted anthracenone derivatives

Uniqueness

Its ability to act as a fluorescent probe for metal ion detection and its potential anti-cancer properties set it apart from other similar compounds .

Properties

CAS No.

21558-19-0

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

10-[(4-nitrophenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C21H13NO3/c23-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)13-14-9-11-15(12-10-14)22(24)25/h1-13H

InChI Key

BPZYCLNHYSVYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O

Origin of Product

United States

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